molecular formula C18H17NO5 B12415286 L-Serine-15N-N-fmoc

L-Serine-15N-N-fmoc

Cat. No.: B12415286
M. Wt: 328.3 g/mol
InChI Key: JZTKZVJMSCONAK-BTEQYEEISA-N
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Description

Fmoc-Ser-OH-15N: is a derivative of serine, an amino acid, where the nitrogen atom is labeled with the stable isotope nitrogen-15. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser-OH-15N typically involves the protection of the serine amino group with the Fmoc group. This can be achieved by reacting serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The nitrogen-15 labeling is introduced by using nitrogen-15 enriched reagents during the synthesis process .

Industrial Production Methods: Industrial production of Fmoc-Ser-OH-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the nitrogen-15 isotope .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ser-OH-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-Ser-OH-15N is widely used in peptide synthesis as a building block. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form peptides .

Biology: In biological research, Fmoc-Ser-OH-15N is used in the study of protein structure and function. The nitrogen-15 labeling allows for the use of nuclear magnetic resonance (NMR) spectroscopy to investigate protein dynamics and interactions .

Medicine: Fmoc-Ser-OH-15N is used in the development of peptide-based drugs. The stable isotope labeling helps in the pharmacokinetic and metabolic studies of these drugs .

Industry: In the pharmaceutical industry, Fmoc-Ser-OH-15N is used in the large-scale synthesis of peptide drugs. The compound’s stability and ease of handling make it suitable for industrial applications .

Mechanism of Action

The mechanism of action of Fmoc-Ser-OH-15N involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Uniqueness: Fmoc-Ser-OH-15N is unique due to its serine backbone, which contains a hydroxyl group that can undergo various chemical modifications. The nitrogen-15 labeling allows for advanced spectroscopic studies, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C18H17NO5

Molecular Weight

328.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxypropanoic acid

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i19+1

InChI Key

JZTKZVJMSCONAK-BTEQYEEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CO)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O

Origin of Product

United States

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